N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide
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Overview
Description
N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylaniline with 2H-1,2,3-benzotriazole-5-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with 3-ethoxybenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzotriazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or stabilizers.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE
- **N-(3,5-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE
Uniqueness
N-[2-(3,4-DIMETHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-ETHOXYBENZAMIDE stands out due to its specific substitution pattern on the benzotriazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group and the 3-ethoxybenzamide moiety provides unique steric and electronic properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C23H22N4O2/c1-4-29-20-7-5-6-17(13-20)23(28)24-18-9-11-21-22(14-18)26-27(25-21)19-10-8-15(2)16(3)12-19/h5-14H,4H2,1-3H3,(H,24,28) |
InChI Key |
XFWJGQNUEXOHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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